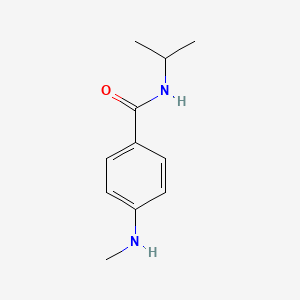![molecular formula C9H6N4S B6525945 1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole CAS No. 1010296-67-9](/img/structure/B6525945.png)
1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been known to exhibit pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains an imidazole ring, which is a five-membered ring with two nonadjacent nitrogen atoms .Mechanism of Action
Target of Action
It’s worth noting that imidazole-containing compounds have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation . The specific interaction depends on the nature of the target and the structural features of the compound .
Biochemical Pathways
Imidazole derivatives are known to modulate various biochemical pathways, depending on their targets . These can include pathways related to inflammation, cell proliferation, neurotransmission, and others .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can contribute to their bioavailability .
Result of Action
Imidazole derivatives are known to exert various effects at the molecular and cellular levels, depending on their targets and mode of action . These can include changes in enzyme activity, alterations in signal transduction, modulation of ion channel function, and others .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with targets, and its pharmacokinetics . .
Advantages and Limitations for Lab Experiments
The use of Thienopyrimidine in lab experiments provides a number of advantages. It is a versatile molecule that can be used to synthesize a variety of compounds. It is also relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using Thienopyrimidine in lab experiments. It is not as stable as some other compounds and is prone to decomposition. In addition, it is not as soluble in water as some other compounds and can be difficult to work with in aqueous solutions.
Future Directions
The use of Thienopyrimidine in scientific research is still in its early stages and there are many potential future directions for research. These include the development of new drugs, the study of the biochemical and physiological effects of Thienopyrimidine, the use of Thienopyrimidine in synthetic organic chemistry, and the study of the mechanism of action of Thienopyrimidine. In addition, there is potential for the development of new compounds based on Thienopyrimidine, as well as the development of new methods for synthesizing Thienopyrimidine.
Synthesis Methods
Thienopyrimidines can be synthesized through a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, and the Pictet-Spengler reaction. The Biginelli reaction is a three-component reaction that involves the condensation of aldehydes, urea/thiourea, and ethyl acetoacetate. The Knoevenagel condensation is a two-component reaction that involves the condensation of aldehydes and ketones. The Pictet-Spengler reaction is a two-component reaction that involves the condensation of aldehydes and ortho-aminobenzaldehyde.
Scientific Research Applications
Thienopyrimidine has been used in a variety of scientific research applications, including drug discovery and development, medicinal chemistry, and synthetic organic chemistry. In drug discovery and development, Thienopyrimidine has been used in the synthesis of various compounds for the purpose of developing new drugs. In medicinal chemistry, Thienopyrimidine has been used to develop new drugs and to study the properties of existing drugs. In synthetic organic chemistry, Thienopyrimidine has been used to synthesize various compounds for the purpose of studying the structure and reactivity of organic molecules.
Biochemical Analysis
Biochemical Properties
4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit phosphatidylinositol-3-kinase (PI3K), a key enzyme involved in cell signaling pathways . By inhibiting PI3K, 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine can modulate downstream signaling events, affecting cellular processes such as growth, proliferation, and survival. Additionally, it interacts with other biomolecules, including DNA and RNA, potentially influencing gene expression and protein synthesis.
Cellular Effects
The effects of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the PI3K/Akt pathway . It can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, in cancer cells, 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine has demonstrated the ability to induce apoptosis and inhibit cell proliferation . These effects are crucial for its potential use as an anticancer agent.
Molecular Mechanism
At the molecular level, 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of PI3K, which disrupts the PI3K/Akt signaling pathway . This inhibition leads to decreased phosphorylation of downstream targets, ultimately affecting cell survival and proliferation. Additionally, 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine can bind to DNA and RNA, potentially interfering with transcription and translation processes . These interactions contribute to its ability to modulate gene expression and protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine remains stable under certain conditions, allowing for sustained biological activity . Prolonged exposure to this compound may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine can have lasting effects on cellular processes, including sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . Higher doses may result in toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity. These findings highlight the importance of determining the appropriate dosage for potential clinical applications.
Metabolic Pathways
4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can influence the activity of enzymes involved in nucleotide synthesis and degradation, affecting the overall metabolic balance within cells. These interactions contribute to its ability to modulate cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, including the nucleus and cytoplasm. Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets. These properties determine the compound’s localization and accumulation within different tissues, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and RNA, influencing gene expression and transcriptional regulation. Additionally, its presence in the cytoplasm allows it to modulate signaling pathways and protein synthesis. Understanding the subcellular localization of 4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine is essential for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
4-imidazol-1-ylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c1-4-14-8-7(1)11-5-12-9(8)13-3-2-10-6-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWTXWKXVZLIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzyl-1-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6525876.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6525904.png)
![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6525907.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)
![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B6525952.png)
![ethyl 4-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B6525960.png)
![4-[3-(4-fluorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525966.png)
![4-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B6525968.png)